molecular formula C13H19NS B13258089 2-[(Benzylsulfanyl)methyl]piperidine CAS No. 383128-26-5

2-[(Benzylsulfanyl)methyl]piperidine

Cat. No.: B13258089
CAS No.: 383128-26-5
M. Wt: 221.36 g/mol
InChI Key: QMVYBPAAQWXTIF-UHFFFAOYSA-N
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Description

2-[(Benzylsulfanyl)methyl]piperidine is an organic compound that features a piperidine ring substituted with a benzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzylsulfanyl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding piperidine.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-[(Benzylsulfanyl)methyl]piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(Benzylsulfanyl)methyl]piperidine involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylpiperidine: Similar in structure but lacks the sulfanyl group.

    4-Benzylpiperidine: Another structural isomer with the benzyl group at a different position.

    Benzylpiperazine: Contains a piperazine ring instead of a piperidine ring.

Uniqueness

2-[(Benzylsulfanyl)methyl]piperidine is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

383128-26-5

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

2-(benzylsulfanylmethyl)piperidine

InChI

InChI=1S/C13H19NS/c1-2-6-12(7-3-1)10-15-11-13-8-4-5-9-14-13/h1-3,6-7,13-14H,4-5,8-11H2

InChI Key

QMVYBPAAQWXTIF-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CSCC2=CC=CC=C2

Origin of Product

United States

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